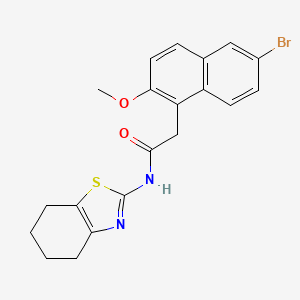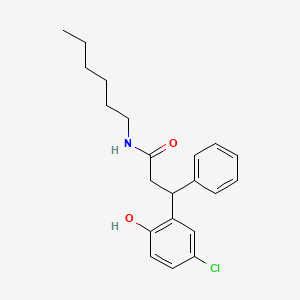
3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide
Overview
Description
3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is an organic compound characterized by the presence of a chloro-substituted hydroxyphenyl group, a hexyl chain, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde, hexylamine, and phenylpropanoyl chloride.
Formation of Intermediate: The 5-chloro-2-hydroxybenzaldehyde reacts with hexylamine in the presence of a base such as triethylamine to form an imine intermediate.
Amide Formation: The imine intermediate is then reacted with phenylpropanoyl chloride under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(5-chloro-2-oxophenyl)-N-hexyl-3-phenylpropanamide.
Reduction: Formation of 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties. Its structure suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the hydroxyphenyl and amide groups suggests it could interact with enzymes or receptors in the body.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The hydroxyphenyl group could participate in hydrogen bonding with biological targets, while the amide group could interact with proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(5-chloro-2-hydroxyphenyl)-N-methyl-3-phenylpropanamide: Similar structure but with a methyl group instead of a hexyl chain.
3-(5-chloro-2-hydroxyphenyl)-N-ethyl-3-phenylpropanamide: Similar structure but with an ethyl group instead of a hexyl chain.
3-(5-chloro-2-hydroxyphenyl)-N-propyl-3-phenylpropanamide: Similar structure but with a propyl group instead of a hexyl chain.
Uniqueness
The uniqueness of 3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide lies in its specific combination of functional groups and the length of the hexyl chain. This combination can influence its physical properties, such as solubility and melting point, as well as its reactivity and potential biological activity.
By comparing it with similar compounds, researchers can better understand the impact of different substituents on the compound’s properties and applications.
Properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2/c1-2-3-4-8-13-23-21(25)15-18(16-9-6-5-7-10-16)19-14-17(22)11-12-20(19)24/h5-7,9-12,14,18,24H,2-4,8,13,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTXUVMCLPXDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-6-[5-(4-nitrophenyl)-2-furyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4135527.png)
![N-{[(3-hydroxypropyl)amino]carbonyl}-1-naphthalenecarbothioamide](/img/structure/B4135534.png)
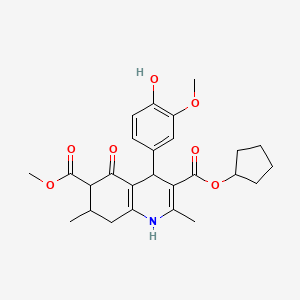
![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4135545.png)
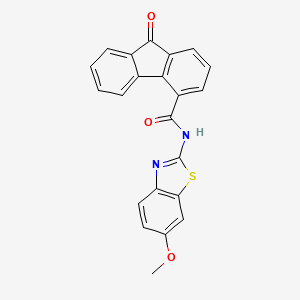
![Methyl 2-[[2-[[4-methyl-5-[2-[(2-methylbenzoyl)amino]ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4135569.png)
![N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4135575.png)
![1-{[3-(Propan-2-yloxy)propyl]carbamothioyl}piperidine-4-carboxamide](/img/structure/B4135579.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4135583.png)
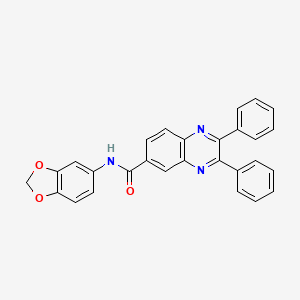
![3,4-dichloro-N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4135609.png)
![4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135614.png)
amino}phenol](/img/structure/B4135621.png)
